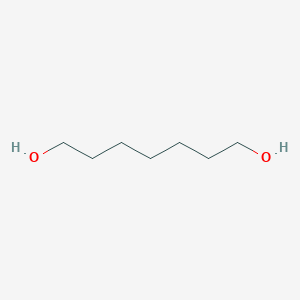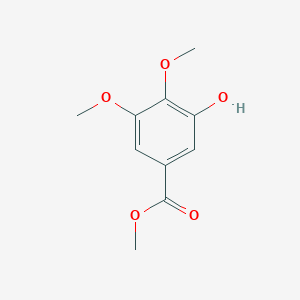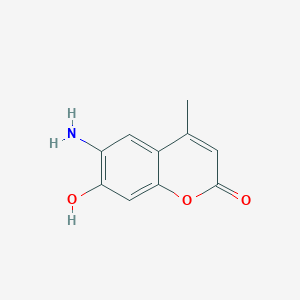
6-amino-7-hidroxi-4-metil-2H-croman-2-ona
Descripción general
Descripción
6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, or 6-A7H-4M-2H-C2O, is a naturally occurring chromenone compound found in plants. It is a promising compound for scientific research due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Química Medicinal y Desarrollo de Fármacos
6-amino-7-hidroxi-4-metilcumarina exhibe propiedades farmacológicas prometedoras. Los investigadores han investigado su potencial como:
- Anticoagulantes: Las cumarinas, incluida la warfarina y el dicumarol, se utilizan ampliamente como anticoagulantes. Sus variaciones estructurales, como las que se encuentran en la 6-amino-7-hidroxi-4-metilcumarina, continúan explorándose para mejorar la eficacia y la seguridad .
- Agentes Anticancerígenos: Las cumarinas sintéticas se han examinado para determinar su actividad anticancerígena. La estructura única del compuesto lo convierte en un candidato atractivo para una evaluación adicional en la terapia del cáncer .
- Agentes Anti-VIH: Algunos derivados de cumarina han mostrado actividad anti-VIH, y la 6-amino-7-hidroxi-4-metilcumarina podría contribuir a este campo .
Propiedades Antibacterianas
Las cumarinas se han investigado por su actividad antibacteriana. Si bien la 6-amino-7-hidroxi-4-metilcumarina no se ha estudiado tan ampliamente como otros derivados, su potencial como agente antibacteriano justifica una mayor exploración .
Investigación de la Enfermedad de Alzheimer
La estructura del compuesto sugiere que puede tener relevancia en la investigación de la enfermedad de Alzheimer. Investigar sus interacciones con enzimas y receptores relevantes podría proporcionar información valiosa .
Interacciones Intermoleculares
Los investigadores han estudiado las interacciones intermoleculares que involucran a la 6-amino-7-hidroxi-4-metilcumarina. Su capacidad para formar interacciones π···π y lp ···π junto con los puentes de hidrógeno la hace intrigante para estudios cristalográficos y diseño de fármacos .
Química Sintética y Derivados de Cumarina
Se han desarrollado métodos sintéticos eficientes para la 6-amino-7-hidroxi-4-metilcumarina. Estos métodos permiten acceder a varios derivados, ampliando el alcance de sus aplicaciones .
Ensayos Biológicos e Identificación de Destinos
Los investigadores han examinado las cumarinas para determinar diversas actividades biológicas, incluidas las propiedades antitumorales, antioxidantes, antiinflamatorias y antivirales. La 6-amino-7-hidroxi-4-metilcumarina podría ser una adición valiosa a estos ensayos .
En resumen, la 6-amino-7-hidroxi-4-metilcumarina tiene un inmenso potencial en química medicinal, investigación antibacteriana, estudios de la enfermedad de Alzheimer y química sintética. Su estructura única y sus diversas propiedades la convierten en un compuesto emocionante para una mayor investigación y aplicación en varios campos científicos. 🌟 <svg class="icon" height="16" p-id="17
Mecanismo De Acción
Target of Action
Coumarin derivatives have been intensively screened for different biological properties and have been tested for anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, some coumarin derivatives inhibit DNA gyrase, an enzyme involved in DNA replication, transcription, and repair .
Biochemical Pathways
For instance, some coumarin derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, thereby affecting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The solubility of the compound in acetone, dimethyl sulfoxide, and dimethylformamide suggests that it may have good bioavailability.
Result of Action
Coumarin derivatives are known to have various effects at the molecular and cellular level, such as inhibiting the activity of enzymes, interacting with dna, and affecting cell signaling pathways .
Action Environment
The stability of the compound under various conditions, such as light sensitivity , suggests that environmental factors may play a role in its action and efficacy.
Análisis Bioquímico
Biochemical Properties
6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for many serine proteases . It interacts with these enzymes, allowing for the detection and measurement of their activity . The nature of these interactions is typically enzymatic, with the compound serving as a substrate for the protease .
Cellular Effects
Many coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, antimicrobial, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . It is possible that 6-Amino-7-hydroxy-4-methyl-2H-chromen-2-one may have similar effects on cells and cellular processes.
Molecular Mechanism
As a fluorescent probe for serine proteases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is soluble in acetone, dimethyl sulfoxide, and dimethylformamide, which suggests it could be stable in these solvents for experimental use .
Propiedades
IUPAC Name |
6-amino-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJTLKIEHIDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524414 | |
| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68047-36-9 | |
| Record name | 6-Amino-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60524414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for the observed anti-inflammatory activity of 6-amino-7-hydroxy-4-methylcoumarin derivatives?
A1: While the exact mechanism is not fully elucidated in the provided research [], the study suggests that these derivatives likely exert their anti-inflammatory effects by interacting with the cyclooxygenase (COX) enzyme. Molecular docking studies were conducted using MOE software to investigate this interaction []. COX enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. Inhibiting COX can therefore lead to a reduction in inflammation. Further research is needed to confirm the specific interactions with COX isoforms (COX-1 and COX-2) and explore other potential anti-inflammatory mechanisms.
Q2: How does modifying the structure of 6-amino-7-hydroxy-4-methylcoumarin affect its anti-inflammatory activity?
A2: The research highlights the structure-activity relationship (SAR) by synthesizing and evaluating a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones []. The study demonstrated that substitutions on the benzylamino group at the 6th position significantly influenced the anti-inflammatory activity. Specifically, compounds 2, 3, 4, and 9 exhibited significant reduction in paw edema in the carrageenan-induced rat model, indicating potent anti-inflammatory effects []. Notably, compounds 4 and 8 displayed superior activity compared to the reference drug indomethacin after 3 hours []. These findings underscore the importance of specific structural modifications in optimizing the anti-inflammatory properties of this coumarin derivative.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



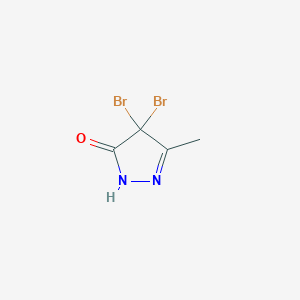
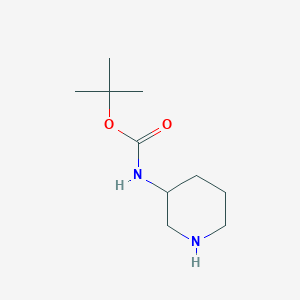
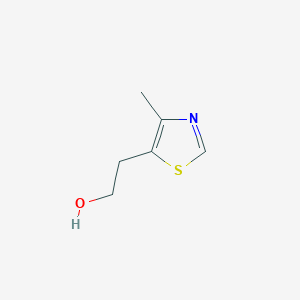
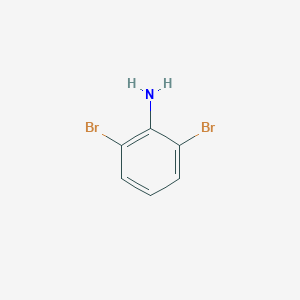
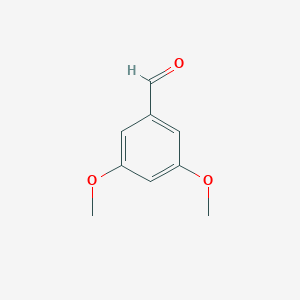
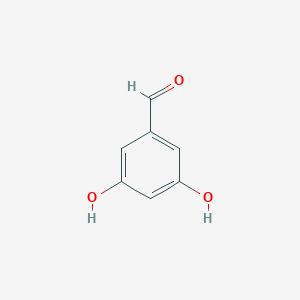
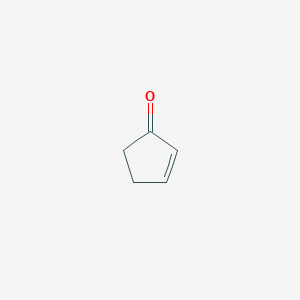
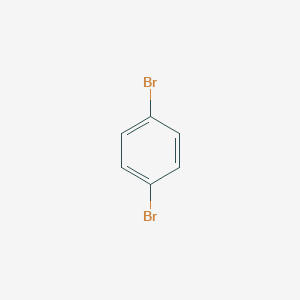


![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
